N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
Description
N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-bromophenyl group at the 2-position and a benzylcarboxamide moiety at the 5-position. Tetrazoles are known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to similar acidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHKSHEUDQABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a using 4-bromobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the tetrazole derivative with benzylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the bromophenyl group, potentially leading to the formation of amine or phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine or phenyl derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in multiple therapeutic areas:
- Anti-inflammatory Properties : Research indicates that derivatives of tetrazoles exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess broad-spectrum antimicrobial properties, which are crucial in combating drug-resistant pathogens .
- Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The unique structure may enhance binding affinity to cancer-related targets .
Biological Mechanisms
The mechanism of action for this compound involves:
- Binding Interactions : The tetrazole ring can form hydrogen bonds with various biological targets, including enzymes and receptors, potentially inhibiting their activity.
- Enhanced Selectivity : The bromophenyl group may increase binding affinity and specificity towards certain molecular targets compared to other halogenated analogs.
Industrial Applications
In addition to its medicinal uses, this compound is explored in industrial chemistry:
- Catalyst Development : The compound serves as a catalyst in organic synthesis processes, facilitating various chemical reactions.
- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities.
Table 1: Summary of Biological Activities of this compound Derivatives
Table 2: Synthetic Methods for this compound
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features of Comparable Compounds
The following compounds share structural similarities with N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, differing primarily in substituents on the tetrazole ring or the carboxamide nitrogen:
Analysis of Substituent Effects
- Bromine vs. Chlorine: The bromine atom in the primary compound (MW ~385.2) increases molecular weight compared to chlorine-containing analogs (e.g., CAS 1396677-12-5, MW ~420.7).
- Benzyl vs. Substituted Phenyl Groups : The benzyl group in the primary compound contributes to higher lipophilicity (calculated logP ~3.5) compared to the 5-chloro-2-methylphenyl group in CAS 1396677-12-5 (logP ~3.8). This difference could influence pharmacokinetic properties such as absorption and metabolism .
- Tetrazole vs. Indazole Cores : While indazole-based analogs (e.g., compounds from ) exhibit distinct electronic profiles due to their fused aromatic systems, tetrazoles offer unique hydrogen-bonding capabilities, making them preferable in contexts requiring bioisosteric replacement of carboxyl groups .
Research Findings and Implications
Pharmacological Potential
- Target Affinity : Bromine’s halogen-bonding capability may enhance binding to targets like kinases or GPCRs, as seen in bromodomain inhibitors .
- Solubility Challenges : The high lipophilicity of the benzyl group in the primary compound may reduce aqueous solubility, necessitating formulation optimizations compared to methoxy-substituted analogs .
Biological Activity
N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a tetrazole ring, a bromophenyl group, and a benzyl moiety. The synthesis typically involves:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of an azide with a nitrile, often catalyzed by Lewis acids such as zinc chloride.
- Introduction of the Bromophenyl Group : Achieved using 4-bromobenzyl chloride with an appropriate nucleophile.
- Formation of the Carboxamide Group : This is done by reacting the tetrazole derivative with benzylamine under suitable conditions.
The industrial production may utilize optimized synthetic routes to enhance yield and purity while adhering to green chemistry principles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their functionality.
- Receptor Modulation : It can interact with receptor sites, influencing cellular signaling pathways and physiological responses.
Anticancer Activity
Research indicates that compounds within the tetrazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 through mechanisms involving cell cycle arrest at the G1 phase . The structure-activity relationship (SAR) suggests that the presence of the tetrazole ring is crucial for cytotoxic activity.
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| This compound | TBD | Enzyme inhibition, receptor modulation |
| Related compound 8 | 1.61 ± 1.92 | Induces apoptosis in MCF-7 cells |
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, this compound has been explored for anti-inflammatory and antimicrobial activities. The presence of the bromine atom in its structure may enhance its binding affinity to biological targets, making it a candidate for further development in these areas .
Case Studies
Several studies have highlighted the potential of tetrazole derivatives in treating various diseases:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed promising results against multiple cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
- Anti-diabetic Research : Preliminary investigations into related compounds have indicated potential anti-diabetic properties, warranting further exploration into their mechanisms of action against glucose metabolism .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide?
- Methodology : Use a two-step approach: (i) synthesize the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnBr₂ catalysis), and (ii) introduce the benzyl and 4-bromophenyl substituents via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF for polar intermediates, ethanol for crystallization). Yield improvements (>70%) are achievable by controlling stoichiometry (1.2:1 molar ratio for azide precursors) and reflux temperatures (80–100°C) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Combine ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and carboxamide carbonyl signals (δ ~165 ppm). Use ESI-MS for molecular ion validation ([M+H]+ expected at ~414 m/z). For crystallinity assessment, employ X-ray diffraction (SHELXL refinement ) to resolve the tetrazole ring conformation and confirm dihedral angles between the benzyl and bromophenyl groups .
Q. How to address low solubility in aqueous buffers during biological assays?
- Methodology : Prepare stock solutions in DMSO (≤2% v/v final concentration) and dilute in PBS or cell media containing 0.1% Tween-80. For in vitro studies, use sonication (30 min at 40°C) to enhance dispersion. Validate solubility via UV-Vis spectroscopy (λmax ~260 nm for tetrazole derivatives) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the tetrazole as a zinc-binding group. Parameterize the bromophenyl moiety for hydrophobic interactions. Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability in binding pockets. Compare with experimental IC₅₀ values from kinase inhibition assays .
Q. How to resolve contradictions in crystallographic data vs. DFT-optimized structures?
- Methodology : Cross-validate using SHELXL refinement (X-ray data) and B3LYP/6-31G(d) calculations. Analyze discrepancies in bond lengths (e.g., C-N in tetrazole: X-ray ~1.32 Å vs. DFT ~1.30 Å) via residual density maps. Adjust torsional parameters for the benzyl group using OLEX2 or ORTEP-3 .
Q. What strategies mitigate photodegradation in light-exposed pharmacological studies?
- Methodology : Conduct UV stability assays (λ = 254 nm, 24 h) with HPLC monitoring. Introduce electron-donating substituents (e.g., methoxy groups) on the benzyl ring to reduce photooxidation. Use amber glassware and argon atmospheres during storage .
Q. How to design SAR studies for tetrazole analogs with enhanced bioactivity?
- Methodology : Synthesize derivatives with varied substituents (e.g., fluoro, nitro) at the 4-bromophenyl position. Test against target enzymes (e.g., COX-2 or MMP-9) using fluorescence polarization assays. Correlate logP values (calculated via ChemAxon) with cellular permeability .
Methodological Notes
- Crystallization Challenges : Use slow evaporation in ethanol/chloroform (1:3) to grow single crystals. Resolve twinning issues in SHELXD by applying HKLF5 formatting .
- Data Contradictions : If NMR signals overlap (e.g., benzyl CH₂), use DEPT-135 or COSY to assign peaks. For mass spectral anomalies (e.g., adduct formation), recalibrate with sodium formate clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
